3-Methoxyoxetane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

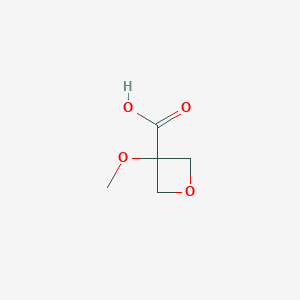

3-Methoxyoxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylic acid functional group. This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxetane-3-carboxylic acid can be achieved through various methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and BLD Pharm provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxetane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The oxetane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxyoxetane-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxyoxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Methyloxetane-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.

Oxetane-3-carboxylic acid: Another similar compound with an oxetane ring and a carboxylic acid group.

3-Bromooxetane: This compound features a bromine atom attached to the oxetane ring.

Uniqueness

3-Methoxyoxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis processes.

Biological Activity

3-Methoxyoxetane-3-carboxylic acid, a compound featuring a four-membered oxetane ring and a carboxylic acid functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and pharmacological properties, supported by relevant research findings.

Structural Characteristics

The unique structure of this compound contributes to its chemical properties and biological activities. The oxetane ring introduces strain into the molecule, which can enhance reactivity. The carboxylic acid group is crucial for interactions with biological targets, potentially allowing the compound to act as a bioisostere for traditional carboxylic acids. This substitution may reduce acidity while increasing lipophilicity, which can improve membrane permeability and bioavailability .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Notable methods include:

- Photoredox-Catalyzed Reactions : Recent studies have reported photoredox-catalyzed transformations that convert carboxylic acids into oxetanols, including 3-methoxy derivatives. This method allows for efficient synthesis while maintaining the structural integrity of the oxetane ring .

- Direct Conversion Techniques : Techniques that involve direct conversion of amino acids to oxetanol bioisosteres have been explored, showcasing the versatility of this compound in medicinal applications .

Pharmacological Properties

Research indicates that compounds with oxetane rings often exhibit unique pharmacological properties, including anti-inflammatory and analgesic effects. Although specific data on this compound's activity is limited, it is hypothesized that its structural features may facilitate interactions with various biological targets through enhanced hydrogen bonding capabilities due to its three-dimensional structure .

Case Studies

- Binding Affinity Studies : Initial investigations into the binding profiles of oxetane-containing compounds suggest altered interactions compared to non-cyclic counterparts. These studies emphasize the need for further exploration into how this compound interacts with receptors or enzymes critical for therapeutic applications .

- Toxicity Assessments : Preliminary toxicity studies indicate that compounds similar in structure exhibit low toxicity profiles in repeated-dose experiments. For instance, related carboxylic acids have shown no significant systemic toxicity at defined dosages .

Comparative Analysis

The following table summarizes the unique features and potential applications of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Oxetane | Potential bioisostere; improved lipophilicity |

| 3-Hydroxybutanoic acid | Carboxylic Acid | Simple structure; widely studied for metabolic pathways |

| 2-Aminobutyric acid | Amino Acid | Involved in neurotransmission |

| 4-Methyl-2-pentanone | Ketone | Used in flavoring and fragrance industries |

| 3-(Dimethylamino)oxetane-3-carboxylic acid | Oxetane | Similar framework but with dimethylamino substitution |

Properties

CAS No. |

1450997-89-3 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

3-methoxyoxetane-3-carboxylic acid |

InChI |

InChI=1S/C5H8O4/c1-8-5(4(6)7)2-9-3-5/h2-3H2,1H3,(H,6,7) |

InChI Key |

IRPBKDSMNXQPIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1(COC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.